(3aR,8aS)-2[2-(Diphenylphosphanyl)phenyl]-3a,8a-dihydroindane[1,2-d]oxazole

Catalog No.
S6606926
CAS No.
212312-33-9
M.F
C28H22NOP
M. Wt
419.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3aR,8aS)-2[2-(Diphenylphosphanyl)phenyl]-3a,8a-di...

CAS Number

212312-33-9

Product Name

(3aR,8aS)-2[2-(Diphenylphosphanyl)phenyl]-3a,8a-dihydroindane[1,2-d]oxazole

IUPAC Name

[2-[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]phenyl]-diphenylphosphane

Molecular Formula

C28H22NOP

Molecular Weight

419.5 g/mol

InChI

InChI=1S/C28H22NOP/c1-3-12-21(13-4-1)31(22-14-5-2-6-15-22)26-18-10-9-17-24(26)28-29-27-23-16-8-7-11-20(23)19-25(27)30-28/h1-18,25,27H,19H2/t25-,27+/m0/s1

InChI Key

QOXFUKATAROLOT-AHKZPQOWSA-N

SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6

Isomeric SMILES

C1[C@H]2[C@@H](C3=CC=CC=C31)N=C(O2)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6

The compound (3aR,8aS)-2[2-(Diphenylphosphanyl)phenyl]-3a,8a-dihydroindane[1,2-d]oxazole is a complex organic molecule characterized by its unique stereochemistry and functional groups. It features a dihydroindane core fused with an oxazole ring and a diphenylphosphanyl substituent. This structure suggests potential reactivity and biological activity due to the presence of both phosphorus and nitrogen heteroatoms, which may influence its interactions with biological targets.

In asymmetric catalysis, Phox coordinates with a metal center, forming a chiral catalyst complex. This complex interacts with the substrate molecule, positioning it in a specific orientation that favors the formation of one enantiomer over the other []. The exact mechanism depends on the specific reaction and the nature of the substrate molecule.

  • Wear gloves, eye protection, and a lab coat when handling Phox.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Dispose of waste according to institutional guidelines.

PIndDX is particularly valuable due to its unique structure, which combines a phosphorous group with a rigid bicyclic core. This combination allows PIndDX to bind strongly to metal catalysts and control the orientation of the reactants around the metal center [1, 2]. This control is essential for achieving high enantioselectivity, which is the measure of how efficiently a reaction produces one enantiomer over the other.

Research has shown that PIndDX can be used as an effective ligand for various asymmetric catalytic transformations, including:

  • Hydrogenation: The addition of hydrogen to an unsaturated bond. PIndDX has been demonstrated to be a successful ligand for the asymmetric hydrogenation of ketones and imines [1, 2].
  • Allylic alkylation: The formation of a carbon-carbon bond between an allyl group (C3H5) and another alkyl group. PIndDX has shown promising results in enantioselective allylic alkylation reactions [2].
  • Cyclopropanation: The formation of a three-membered ring structure called a cyclopropane. Studies suggest that PIndDX can be a useful ligand for asymmetric cyclopropanation reactions [2].

The ongoing research on PIndDX focuses on further exploring its potential for various asymmetric catalytic reactions. Scientists are also investigating methods to modify the structure of PIndDX to fine-tune its catalytic properties for specific applications [2].

Here are some references for this information:

  • [1] Description of (3aR,8aS)-2[2-(Diphenylphosphanyl)phenyl]-3a,8a-dihydroindane[1,2-d]oxazole SMOLECULE: https://www.smolecule.com/products
  • [2] (3AR,8aS)-2[2-(Diphenylphosphanyl)phenyl]-3a,8a-dihydroindane[1,2-d]oxazole,tech.,98% (99%ee),50mg ChemDirect:
Involving this compound can be categorized into several types:

  • Nucleophilic Substitution Reactions: The diphenylphosphanyl group can participate in nucleophilic substitution reactions, potentially forming new phosphine derivatives.
  • Oxidation-Reduction Reactions: The oxazole moiety may undergo oxidation or reduction, affecting the electronic properties of the compound.
  • Coordination Chemistry: The phosphorus atom can coordinate with metal ions, leading to the formation of metal complexes that could enhance biological activity or alter reactivity patterns.

The biological activity of (3aR,8aS)-2[2-(Diphenylphosphanyl)phenyl]-3a,8a-dihydroindane[1,2-d]oxazole is likely influenced by its structural components:

  • Pharmacological Potential: Compounds containing phosphorus and nitrogen often exhibit various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific interactions depend on the compound's ability to bind to biological targets.
  • Dose-Response Relationships: As with many bioactive compounds, the effects are typically dose-dependent, necessitating further studies to establish effective concentrations and mechanisms of action .

Several synthetic routes can be employed to produce this compound:

  • Phosphorylation Reactions: Starting from an appropriate indane derivative, phosphorylation can introduce the diphenylphosphanyl group.
  • Cyclization Reactions: The formation of the oxazole ring can be achieved through cyclization reactions involving suitable precursors.
  • Chiral Resolution Techniques: Given its stereochemical configuration, methods such as chiral chromatography may be necessary to isolate specific enantiomers

    The applications of (3aR,8aS)-2[2-(Diphenylphosphanyl)phenyl]-3a,8a-dihydroindane[1,2-d]oxazole span various fields:

    • Medicinal Chemistry: Potential use in drug development due to its unique structure and possible biological activities.
    • Material Science: Could serve as a precursor for phosphine-based ligands in coordination chemistry.
    • Catalysis: Its phosphine functionality may facilitate catalytic processes in organic synthesis.

Interaction studies are crucial for understanding how this compound behaves in biological systems:

  • Binding Affinity Assessments: Techniques such as surface plasmon resonance or isothermal titration calorimetry can be employed to evaluate binding interactions with target proteins or enzymes.
  • Molecular Docking Simulations: Computational methods can predict how this compound interacts with various biological targets at the molecular level .

Several compounds share structural or functional similarities with (3aR,8aS)-2[2-(Diphenylphosphanyl)phenyl]-3a,8a-dihydroindane[1,2-d]oxazole, highlighting its uniqueness:

Compound NameStructural FeaturesBiological Activity
DiphenylphosphinePhosphorus-containingAnticancer properties
Indole derivativesNitrogen heterocyclesNeuroactive compounds
OxazolesOxygen-containing heterocyclesAntimicrobial activity

These comparisons illustrate that while similar compounds may share certain functional groups or frameworks, the unique combination of features in (3aR,8aS)-2[2-(Diphenylphosphanyl)phenyl]-3a,8a-dihydroindane[1,2-d]oxazole could lead to distinct biological activities and applications.

XLogP3

5.9

Hydrogen Bond Acceptor Count

2

Exact Mass

419.143901323 g/mol

Monoisotopic Mass

419.143901323 g/mol

Heavy Atom Count

31

Dates

Modify: 2023-11-23

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